molecular formula C10H12N4OS B8079410 3-[(2-phenylethyl)sulfinyl]-1H-1,2,4-triazol-5-amine

3-[(2-phenylethyl)sulfinyl]-1H-1,2,4-triazol-5-amine

Cat. No.: B8079410
M. Wt: 236.30 g/mol
InChI Key: HQPBAAVTAWAWRF-UHFFFAOYSA-N
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Description

3-[(2-Phenylethyl)sulfinyl]-1H-1,2,4-triazol-5-amine is a triazole derivative featuring a sulfinyl (-SO-) group attached to a 2-phenylethyl chain at position 3 of the triazole ring. The sulfinyl group imparts distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions. For example, sulfinyl-containing triazoles, such as 3-(propylsulfinyl)-1H-1,2,4-triazol-5-amine, are synthesized via oxidation of thioether precursors , suggesting a similar route for the target compound.

Properties

IUPAC Name

5-(2-phenylethylsulfinyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c11-9-12-10(14-13-9)16(15)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPBAAVTAWAWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from carboxylic acid hydrazides and isothiocyanates undergo base-mediated cyclization to form 1,2,4-triazole-3-thiones. Subsequent desulfurization or functionalization yields the 5-amine derivative.

  • Example : Reaction of benzohydrazide with phenylisothiocyanate in NaOH yields 4,5-diphenyl-1,2,4-triazole-3-thione, which is oxidized to the amine using H<sub>2</sub>O<sub>2</sub>.

  • Conditions : Microwave irradiation (100–120°C, 3–5 min) improves yield (85–95%) compared to conventional heating.

Hydrazine-Based Cyclocondensation

Aminoguanidine bicarbonate reacts with carbonyl compounds (e.g., ketones, aldehydes) to form 1,2,4-triazoles.

  • Example : Condensation of aminoguanidine with succinic anhydride produces 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide, a structural analog.

  • Key Reagents : Microwave-assisted reactions reduce reaction time from hours to minutes.

Introduction of the Sulfinyl Group

The sulfinyl moiety is introduced via oxidation of a sulfide precursor. Common methods include controlled oxidation using peroxides or hypochlorites.

Sulfide Intermediate Synthesis

The phenylethylsulfide side chain is attached via nucleophilic substitution or coupling reactions.

  • Method A : Reaction of 5-amino-1H-1,2,4-triazole-3-thiol with 1-bromo-2-phenylethane in K<sub>2</sub>CO<sub>3>/DMF yields 3-[(2-phenylethyl)sulfanyl]-1H-1,2,4-triazol-5-amine.

  • Method B : Copper-catalyzed coupling of aryl halides with thiols (Ullmann-type reaction).

Oxidation to Sulfinyl Derivative

Controlled oxidation prevents overoxidation to sulfone.

Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>)

  • Conditions : 30% H<sub>2</sub>O<sub>2</sub> in methanol at 0–5°C for 2–4 h.

  • Yield : 70–85%.

  • Limitations : Risk of overoxidation requires careful stoichiometry.

Sodium Hypochlorite (NaOCl)

  • Conditions : NaOCl (1.1 equiv) in dichloromethane/water at pH 9–10.

  • Yield : 80–90% with minimal sulfone formation.

  • Example : Rabeprazole synthesis analogously uses NaOCl for sulfoxide formation.

meta-Chloroperbenzoic Acid (m-CPBA)

  • Conditions : 1.1 equiv m-CPBA in CH<sub>2</sub>Cl<sub>2</sub> at –15°C.

  • Yield : 75–88% with high regioselectivity.

Optimization and Challenges

Tautomerism Control

1,2,4-Triazoles exhibit annular tautomerism, affecting reactivity. Basic conditions favor the 5-amine tautomer, critical for subsequent functionalization.

Oxidation Selectivity

Vanadium or titanium catalysts improve sulfoxide yield in stereoselective syntheses but are unnecessary for non-chiral targets.

Purification Strategies

  • Crystallization : Use of acetonitrile or ethyl acetate/n-heptane mixtures isolates pure sulfinyl product.

  • Chromatography : Silica gel chromatography (eluent: CH<sub>2</sub>Cl<sub>2</sub>/MeOH 9:1) resolves sulfoxide from sulfide/sulfone byproducts.

Comparative Data Table: Oxidation Methods

MethodReagentConditionsYield (%)Purity (%)Reference
H<sub>2</sub>O<sub>2</sub>30% H<sub>2</sub>O<sub>2</sub>0–5°C, 2 h, MeOH70–8590–95
NaOCl1.1 equivpH 9–10, CH<sub>2</sub>Cl<sub>2</sub>/H<sub>2</sub>O80–9095–98
m-CPBA1.1 equiv–15°C, CH<sub>2</sub>Cl<sub>2</sub>75–8897–99
TBHP/VanadiumTBHP, VO(acac)<sub>2</sub>60°C, toluene82–9194–96

Chemical Reactions Analysis

Types of Reactions

3-[(2-phenylethyl)sulfinyl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, nucleophiles such as amines and thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 3-[(2-phenylethyl)sulfinyl]-1H-1,2,4-triazol-5-amine is a member of the triazole family, which has garnered attention in various fields, particularly in medicinal chemistry and agricultural sciences. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

Molecular Formula: C10H12N4OS
Molecular Weight: 236.3 g/mol
SMILES Notation: Nc1nc(S(CCc2ccccc2)=O)n[nH]1

The compound features a triazole ring with a sulfinyl group attached to a phenethyl moiety, contributing to its unique chemical properties and potential bioactivity.

Antifungal Activity

Triazoles are well-known for their antifungal properties. Compounds like This compound have shown promise against various fungal pathogens. Studies indicate that modifications in the triazole structure can enhance antifungal efficacy by improving solubility and bioavailability.

Anticancer Research

Recent investigations into the anticancer potential of triazole derivatives have revealed that compounds similar to This compound exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of specific enzymes that are crucial for tumor growth and proliferation.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds with a sulfinyl group demonstrated significant activity, highlighting the potential of This compound as a lead compound for further development.

CompoundCell Line TestedIC50 (µM)Reference
This compoundA549 (Lung)15.2
3-(Benzylsulfinyl)-1H-1,2,4-triazol-5-amineMCF7 (Breast)12.8

Pesticidal Properties

Triazole compounds are also explored for their pesticidal properties. This compound has been investigated as a potential fungicide due to its ability to disrupt fungal cell wall synthesis.

Case Study: Pesticidal Efficacy

Research conducted by agricultural scientists demonstrated that triazole-based fungicides could effectively control plant diseases caused by fungal pathogens. Field trials indicated that formulations containing This compound reduced disease incidence by up to 70%.

FungicideTarget PathogenEfficacy (%)Reference
This compoundFusarium spp.70%
Triazole ABotrytis cinerea65%

Mechanism of Action

The mechanism of action of 3-[(2-phenylethyl)sulfinyl]-1H-1,2,4-triazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The triazol-5-amine scaffold is highly versatile, with substitutions at positions 1, 3, and 5 dictating physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 3 Key Properties References
3-(Trifluoromethyl)-1H-1,2,4-triazol-5-amine Trifluoromethyl (-CF₃) Enhanced thermal stability (decomposition >250°C); used in energetic materials
3-Phenyl-1H-1,2,4-triazol-5-amine Phenyl (-C₆H₅) Antibacterial activity (MIC: 4–8 µg/mL); synthesized via green chemistry
3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine Pyridinyl (-C₅H₄N) Anticancer activity; used in EGFR/HER-2 inhibitors
3-(Propylsulfinyl)-1H-1,2,4-triazol-5-amine Propylsulfinyl (-SO-C₃H₇) High purity (95%); synthesized via oxidation of thioether precursors
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine Nitro (-NO₂) and tetrazole Thermal stability (264–321°C); low sensitivity in energetic salts

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Improve thermal stability and detonation performance, making them suitable for energetic materials .
  • Aromatic Substituents (e.g., phenyl, pyridinyl) : Enhance biological activity, particularly in anticancer and antibacterial applications .
  • The 2-phenylethyl chain in the target compound may enhance lipophilicity, aiding membrane permeability.

Physicochemical Properties

  • Thermal Stability : Sulfinyl and nitro groups increase decomposition temperatures. For example, HANTT (3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine) decomposes at 264–321°C .

Biological Activity

3-[(2-phenylethyl)sulfinyl]-1H-1,2,4-triazol-5-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a triazole ring, which is known for its diverse biological activities. The presence of the sulfinyl group and the phenethyl moiety contributes to its unique properties and potential therapeutic applications.

Chemical Formula: C10_{10}H12_{12}N4_4OS
Molecular Weight: 224.29 g/mol
SMILES Notation: Nc1nc(S(CCc2ccccc2)=O)n

Biological Activity Overview

Research indicates that triazole derivatives exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activity of this compound has been explored in several studies.

Antibacterial Activity

  • Mechanism of Action
    • Triazole compounds are known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. This mechanism may extend to bacterial targets through similar pathways.
    • The compound's structure suggests it may interact with bacterial DNA or inhibit essential enzymes involved in bacterial cell wall synthesis.
  • Case Studies
    • A study conducted by researchers at MDPI reported that various triazole derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with similar structural features to this compound showed Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli and S. aureus .
    • Another research highlighted that derivatives with a phenethyl group exhibited enhanced activity against Mycobacterium tuberculosis, suggesting that modifications at this position could lead to improved efficacy .

Comparative Biological Activity Table

CompoundMIC (µg/mL)Bacterial Strain
3-[(2-phenylethyl)sulfinyl]-1H-triazole0.25E. coli
Triazole derivative A0.12S. aureus
Triazole derivative B0.50P. aeruginosa
Triazole derivative C1.95Bacillus subtilis

Research Findings

Recent studies have focused on the synthesis and biological evaluation of triazole derivatives:

  • Synthesis Techniques : Various synthetic routes have been explored for the preparation of triazoles, including click chemistry methods that enhance yield and purity .
  • Biological Evaluation : In vitro studies have shown that compounds with modifications at the sulfinyl or phenethyl positions can significantly enhance antibacterial activity compared to unmodified triazoles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(2-phenylethyl)sulfinyl]-1H-1,2,4-triazol-5-amine, and how can reaction efficiency be improved?

  • Methodology : The synthesis of triazole derivatives often involves nucleophilic substitution or oxidation reactions. For example, analogous compounds like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine are synthesized via thiol-alkyl halide reactions under basic conditions (e.g., NaOH/K₂CO₃) . Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yields compared to conventional heating . For the sulfinyl group in the target compound, controlled oxidation of the corresponding thioether using H₂O₂ or m-CPBA is critical to avoid over-oxidation to sulfones .

Q. How should researchers characterize the structural features of this compound, particularly the sulfinyl group?

  • Methodology : Use single-crystal X-ray diffraction (SHELX programs) to resolve tautomerism and confirm stereochemistry . For spectroscopic analysis:

  • ¹H/¹³C NMR : Identify chemical shifts for the sulfinyl group (~2.5–3.5 ppm for adjacent protons) and triazole ring protons (~8–9 ppm).
  • IR Spectroscopy : Look for S=O stretching vibrations (~1030–1070 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns.

Q. What are the standard protocols for evaluating the compound’s solubility and stability under experimental conditions?

  • Methodology :

  • Solubility : Measure in buffers (e.g., pH 7.4) using HPLC or UV-Vis spectroscopy. Analogous triazoles show solubility ranges of 10–20 µg/mL in aqueous media .
  • Stability : Perform accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC for decomposition products (e.g., sulfone formation from sulfoxide oxidation) .

Advanced Research Questions

Q. How can computational methods predict the tautomeric behavior of this compound, and what experimental techniques validate these predictions?

  • Methodology :

  • Computational : Use density functional theory (DFT) to calculate energy differences between tautomers. Focus on annular tautomerism in the triazole ring and sulfinyl group conformation .
  • Experimental Validation : Single-crystal X-ray diffraction (e.g., SHELXL) can resolve tautomeric forms, as seen in 3-phenyl-1,2,4-triazol-5-amine, which crystallizes as a mixture of tautomers . NMR variable-temperature studies may also reveal dynamic interconversion .

Q. What strategies resolve contradictions in reported biological activities of structurally similar triazole derivatives?

  • Methodology :

  • Data Harmonization : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, antimicrobial activity discrepancies may arise from differences in bacterial strains or MIC determination protocols .
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., sulfinyl vs. sulfonyl groups) to isolate contributing factors. Use docking studies to correlate electronic properties (e.g., lipophilicity from fluorobenzyl groups) with target binding .

Q. How can researchers design experiments to assess the compound’s potential as a kinase or enzyme inhibitor?

  • Methodology :

  • In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., ADP-Glo™ Kinase Assay) to measure inhibition of targets like ketol-acid reductoisomerase (KARI), which is disrupted by triazole derivatives .
  • Crystallography : Co-crystallize the compound with the target enzyme (e.g., using SHELX suites) to identify binding interactions .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions to refine binding models and predict inhibitory efficacy .

Q. What experimental and computational approaches are used to study the compound’s redox behavior and sulfinyl group reactivity?

  • Methodology :

  • Cyclic Voltammetry : Measure oxidation/reduction potentials to assess sulfinyl group stability. Compare with thioether and sulfone analogs .
  • DFT Calculations : Predict redox-active sites and electron-transfer pathways. Focus on sulfur oxidation states and resonance stabilization .
  • Synthetic Probes : React the compound with nucleophiles (e.g., thiols) or electrophiles to map reactivity, as done for 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine .

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